molecular formula C23H30INO2 B12547781 1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide CAS No. 672927-60-5

1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide

Katalognummer: B12547781
CAS-Nummer: 672927-60-5
Molekulargewicht: 479.4 g/mol
InChI-Schlüssel: SMGMHZUFKFXSBS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and two phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide typically involves multiple steps. One common method includes the following steps:

    Formation of the piperidine ring: This can be achieved through the reaction of appropriate amines with ketones or aldehydes under acidic or basic conditions.

    Introduction of the hydroxy group: This step often involves the use of oxidizing agents to introduce the hydroxy group at the desired position.

    Addition of phenyl groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Formation of the iodide salt: The final step involves the reaction of the intermediate compound with iodine or an iodide salt to form the iodide salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The iodide ion can be substituted with other nucleophiles to form different salts or derivatives.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as halides, cyanides, or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may yield different salts or derivatives.

Wissenschaftliche Forschungsanwendungen

1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate: A related compound with a similar structure but different functional groups.

    Other piperidine derivatives: Compounds with similar piperidine ring structures but different substituents.

Uniqueness: 1-(5-Hydroxy-3-oxo-5,5-diphenylpentyl)-1-methylpiperidin-1-ium iodide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

672927-60-5

Molekularformel

C23H30INO2

Molekulargewicht

479.4 g/mol

IUPAC-Name

1-hydroxy-5-(1-methylpiperidin-1-ium-1-yl)-1,1-diphenylpentan-3-one;iodide

InChI

InChI=1S/C23H30NO2.HI/c1-24(16-9-4-10-17-24)18-15-22(25)19-23(26,20-11-5-2-6-12-20)21-13-7-3-8-14-21;/h2-3,5-8,11-14,26H,4,9-10,15-19H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

SMGMHZUFKFXSBS-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1(CCCCC1)CCC(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.